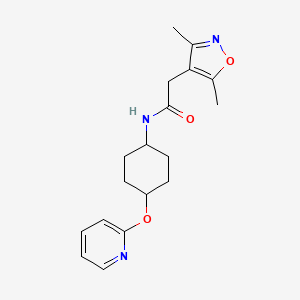

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide, also known as DPA-714, is a selective high-affinity ligand for the translocator protein (TSPO). It is a potential tool for studying the role of TSPO in neuroinflammation and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, including derivatives related to the specified chemical structure, have shown promise in stabilizing G-quadruplex DNA, which plays a crucial role in cancer cell proliferation. One derivative demonstrated selective stabilization of G-quadruplex structures with significant cytotoxic activity against human tumor cell lines, suggesting potential for cancer therapy development. The correlation between G-quadruplex stabilization and cytotoxicity highlights these compounds as valuable tools for in vitro and in vivo biological activity mechanisms associated with G-quadruplex ligands (Blankson et al., 2013).

Synthetic Pathways and Heterocyclic Compounds

Research on derivatives of similar complex molecules has revealed their utility in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. These synthetic pathways allow for the creation of a variety of heterocyclic compounds, broadening the scope of chemical entities available for pharmacological and material science applications (Palamarchuk et al., 2019).

Ligand Binding and Molecular Interaction

Studies have also focused on compounds with structural similarities for their ability to act as ligands, interacting specifically with biological molecules. One such compound showed capability in binding with simple ammonium cations through preorganized side-arms, demonstrating the importance of structural design in achieving desired biological interactions. This provides insights into designing molecules for targeted therapeutic or diagnostic applications (Formica et al., 2003).

Radioligand Imaging Applications

The development of selective radioligands for imaging translocator protein (18 kDa) in positron emission tomography (PET) studies has incorporated compounds with related structures. These efforts have led to the creation of radioligands with excellent pharmacokinetics properties, enabling non-invasive imaging of biological targets, which is critical for diagnosing and monitoring various diseases (Dollé et al., 2008).

Antimicrobial Activity

Further research into compounds structurally related to the given chemical has shown antimicrobial properties, with some derivatives exhibiting significant activity against various pathogens. This highlights the potential for developing new antimicrobial agents from structurally complex molecules, addressing the growing need for novel therapeutics amid rising antibiotic resistance (Bondock et al., 2008).

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12-16(13(2)24-21-12)11-17(22)20-14-6-8-15(9-7-14)23-18-5-3-4-10-19-18/h3-5,10,14-15H,6-9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBUAJHCCMQHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)